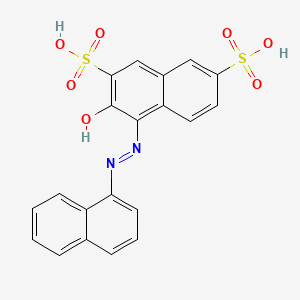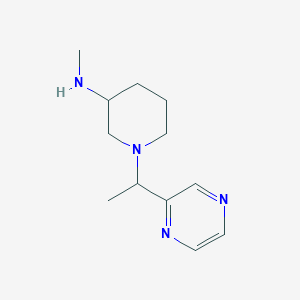
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a pyrazine moiety and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives with pyrazine-containing intermediates under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield fully saturated piperidine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme-substrate interactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes .
Mécanisme D'action
The mechanism of action of N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine
- 2-(Aminomethyl)piperidine
- Quinolinyl-pyrazoles
Uniqueness
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C12H20N4 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
N-methyl-1-(1-pyrazin-2-ylethyl)piperidin-3-amine |
InChI |
InChI=1S/C12H20N4/c1-10(12-8-14-5-6-15-12)16-7-3-4-11(9-16)13-2/h5-6,8,10-11,13H,3-4,7,9H2,1-2H3 |
Clé InChI |
WZFJIVAORYKBMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CN=C1)N2CCCC(C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


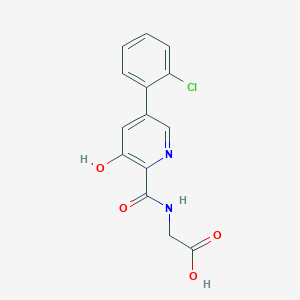
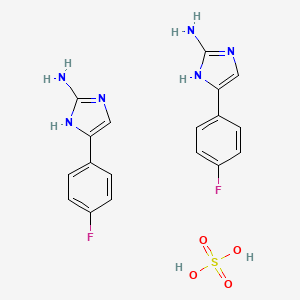
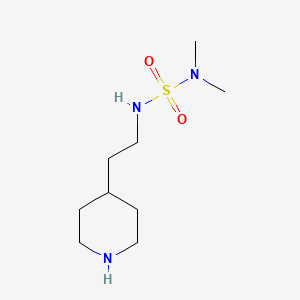

![5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene](/img/structure/B12822678.png)

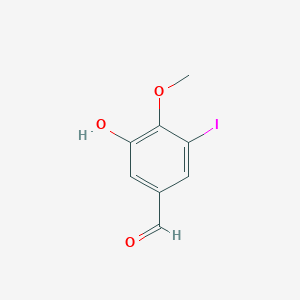

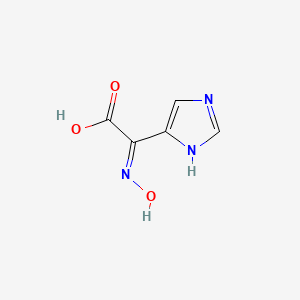
![5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12822726.png)
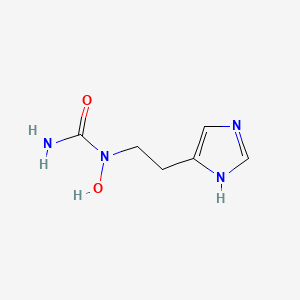
methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)

